molecular formula C21H25N5 B2977997 1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415521-36-5

1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2977997
CAS No.: 2415521-36-5
M. Wt: 347.466
InChI Key: LFKCYIBKNSVUPV-UHFFFAOYSA-N
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Description

“1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole” is a complex organic compound that features a unique combination of a cyclopenta[d]pyrimidine ring, an azetidine ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole” typically involves multi-step organic reactions. The key steps may include:

    Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Synthesis of the azetidine ring: This step may involve the use of azetidine precursors and specific reaction conditions to form the azetidine ring.

    Coupling of the cyclopenta[d]pyrimidine and azetidine rings: This step involves the formation of a bond between the two rings, often using coupling reagents and catalysts.

    Formation of the benzodiazole ring: This step may involve the cyclization of appropriate precursors to form the benzodiazole ring.

    Final assembly: The final step involves the coupling of the benzodiazole ring with the previously formed intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the methyl group on the cyclopenta[d]pyrimidine ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the benzodiazole ring or the azetidine ring.

    Substitution: The compound may undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

Medicine

The compound may be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

The compound may be used in the development of new materials, particularly in the field of polymer science.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound is used as a pharmaceutical, it may interact with specific enzymes or receptors to exert its effects. The detailed mechanism would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzimidazole
  • 1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzothiazole

Uniqueness

The uniqueness of “1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole” lies in its specific combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-13(2)20-24-18-8-4-5-10-19(18)26(20)15-11-25(12-15)21-16-7-6-9-17(16)22-14(3)23-21/h4-5,8,10,13,15H,6-7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKCYIBKNSVUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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